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Compound of Interest

Compound Name: (+)-Eremophilene

Cat. No.: B1239371 Get Quote

Introduction
(+)-Eremophilene is a naturally occurring sesquiterpene hydrocarbon belonging to the

eremophilane class.[1] These compounds are characterized by a bicyclic decalin core structure

and are biosynthesized from farnesyl diphosphate, often involving a characteristic methyl group

migration.[2] Found in various plants, fungi, and even some bacteria, eremophilane-type

sesquiterpenes are of significant interest to researchers due to their diverse and potent

biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3]

This technical guide provides a comprehensive overview of the known physical and chemical

properties of (+)-eremophilene, detailed experimental protocols for its study, and visualizations

of relevant biochemical and experimental pathways to support researchers, scientists, and drug

development professionals.

Physical Properties
The physical properties of (+)-eremophilene are summarized in the table below. It is a volatile,

lipophilic molecule, consistent with its classification as a sesquiterpene hydrocarbon.
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Property Value Reference(s)

Molecular Formula C₁₅H₂₄ [2]

Molecular Weight 204.35 g/mol [2][4]

Boiling Point 129.5 °C (at 13 Torr)

Density 0.9341 g/cm³ (at 24 °C)

Solubility

Insoluble in water; Soluble in

organic solvents (e.g., ethanol,

diethyl ether).

Optical Rotation [α]

Data not available in searched

literature. The (+)-prefix

indicates dextrorotation.

Refractive Index
Data not available in searched

literature.

Chemical Properties
Chemical Structure
(+)-Eremophilene is a member of the octahydronaphthalene class of compounds.[1] Its

structure features a cis-fused decalin ring system, substituted with an isopropenyl group at

position 3 and two methyl groups at positions 4a and 5. The specific stereoisomer, (+)-
eremophilene, has the (3S,4aS,5R)-configuration. It is the enantiomer of (-)-eremophilene.[1]

Reactivity and Stability
(+)-Eremophilene participates in typical alkene reactions. Its stability can be influenced by

environmental factors such as temperature and pH. Key reactions include:

Oxidation: The double bonds in eremophilene can be oxidized using agents like potassium

permanganate or chromium trioxide to yield products such as eremophilone.

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum

hydride can reduce the double bonds to yield the corresponding saturated alkanes or
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alcohols.

Substitution: Halogenation reactions can introduce halogen atoms, such as bromine or

chlorine, into the structure.

Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and identification of (+)-
eremophilene.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for identifying

eremophilene in complex mixtures like essential oils.[5] The electron ionization (EI) mass

spectrum shows characteristic fragmentation patterns.

m/z Relative Intensity (%)

107 99.99

161 95.50

93 95.50

91 91.00

41 86.50

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic

molecules. While detailed, fully assigned ¹H and ¹³C NMR data for (+)-eremophilene are not

readily available in the searched literature, the structure would exhibit characteristic signals for

its methyl, methylene, and methine protons and carbons, including signals in the olefinic region

corresponding to its double bonds. Analysis of eremophilane-type sesquiterpenoids typically

involves a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) for

unequivocal assignment.[6][7]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. For (+)-
eremophilene, the spectrum would be dominated by absorptions corresponding to C-H and

C=C bonds. Specific peak assignments are not detailed in the available literature, but the

expected absorption regions are as follows:

Bond Vibration Type
Expected Wavenumber
(cm⁻¹)

C-H (sp³) Stretch ~2850-3000

C-H (sp²) Stretch ~3000-3100

C=C Stretch ~1640-1680

Experimental Protocols
Protocol for Isolation: Hydrodistillation
Hydrodistillation is a common method for extracting essential oils, including (+)-eremophilene,

from plant material.[1]

Objective: To isolate the volatile essential oil fraction from plant material.

Materials:

Ground plant material (e.g., leaves, roots)

Distilled water

500 mL round-bottom flask

Heating mantle

Clevenger-type apparatus or standard distillation setup

Condenser

Receiving flask
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Separatory funnel

Dichloromethane (or other suitable organic solvent)

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Place approximately 25-50 g of ground plant material into a 500 mL round-bottom flask.

Add distilled water to the flask until it is about half to two-thirds full, ensuring the plant

material is fully submerged. Add a few boiling chips.

Set up the distillation apparatus. If using a Clevenger apparatus, fill it with water.

Heat the flask gently using a heating mantle to bring the water to a boil.

The steam and volatile oils will co-distill. The vapor passes into the condenser, where it cools

and liquefies.

Collect the distillate in the receiving flask or the collection arm of the Clevenger apparatus.

The oil, being immiscible with water, will form a separate layer.

Continue the distillation for approximately 1-2 hours, or until no more oil is observed

collecting.

Allow the apparatus to cool. Carefully collect the oil layer. If using a standard setup, transfer

the entire distillate to a separatory funnel to separate the aqueous and organic layers. The oil

layer can be extracted from the aqueous phase using a solvent like dichloromethane.

Combine the organic extracts and dry them over anhydrous sodium sulfate.

Filter to remove the drying agent. The solvent can then be carefully removed under reduced

pressure to yield the pure essential oil.

Protocol for Analysis: Gas Chromatography-Mass
Spectrometry (GC-MS)
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Objective: To separate, identify, and quantify the components of the isolated essential oil.

Instrumentation and Columns:

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C

detector).[2]

Capillary column suitable for terpene analysis (e.g., VF-5ms, 30 m × 250 µm × 0.25 µm).[2]

GC-MS Parameters (Typical):

Injection: 1 µL of the sample (diluted in a suitable solvent if necessary) is injected in splitless

mode.

Inlet Temperature: 250 °C.[2]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

Oven Temperature Program:

Initial temperature: 80 °C, hold for 1 minute.

Ramp 1: Increase to 130 °C at 40 °C/min.

Ramp 2: Increase to 250 °C at 10 °C/min.

Ramp 3: Increase to 325 °C at 100 °C/min, hold for 3 minutes.[2]

MS Parameters:

Transfer Line Temperature: 250 °C.

Ion Source: Electron Ionization (EI) at 70 eV.

Acquisition Range: m/z 40–200.[8]

Data Analysis:

Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley).
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Confirm identification using retention indices calculated from a homologous series of n-

alkanes.

Chemical Synthesis Overview
The total synthesis of eremophilane-type sesquiterpenoids is a significant challenge in organic

chemistry due to the stereochemically dense core.[4] While a detailed step-by-step protocol for

(+)-eremophilene is not readily available in the searched literature, general strategies often

involve key steps such as:[9]

Robinson Annulation: To construct the bicyclic decalin core.

Double Michael Addition: As an alternative strategy for ring formation.

Stereoselective Alkylations and Reductions: To install the correct stereochemistry at the

multiple chiral centers.

Olefin Metathesis or Wittig-type Reactions: To construct the isopropenyl side chain.

These syntheses are typically multi-step processes requiring rigorous control of reaction

conditions to achieve the desired stereoselectivity.[6]

Biological Activity and Visualizations
Eremophilane-type sesquiterpenes are known to possess significant biological activities.[3]

Antimicrobial and Anti-inflammatory Activity
Studies on the Eremophila genus, rich in these compounds, have demonstrated potent

antibacterial and antifungal properties.[10] The proposed mechanism for many terpenes

involves the disruption of microbial cell membrane integrity. Eremophilanes also exhibit anti-

inflammatory activity, which is a common property of sesquiterpenes.[2][3] While the specific

molecular targets for (+)-eremophilene are still under investigation, a plausible mechanism

involves the modulation of key inflammatory signaling pathways.[5]

Mandatory Visualizations
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Caption: Biosynthesis of (+)-Eremophilene from Farnesyl Diphosphate (FPP).
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Caption: Workflow for Isolation and Characterization of (+)-Eremophilene.
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Caption: Proposed Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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